molecular formula C12H18O5S B3104835 Benzyl-PEG2-MS CAS No. 150272-33-6

Benzyl-PEG2-MS

Cat. No.: B3104835
CAS No.: 150272-33-6
M. Wt: 274.34 g/mol
InChI Key: JITMDLGZONISDY-UHFFFAOYSA-N
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Description

This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Mechanism of Action

Target of Action

It is known to be used as a reagent and intermediate in organic synthesis .

Mode of Action

The compound is often used as a protecting group in organic synthesis . A protecting group is a chemical group added to a molecule to prevent certain reactions from occurring during synthesis. Once the desired reactions have taken place, the protecting group can be removed to restore the original functionality .

Biochemical Pathways

As a protecting group, it can influence a wide range of biochemical pathways depending on the specific context of the synthesis .

Pharmacokinetics

As a reagent used in laboratory settings, it is typically handled under strict conditions to prevent exposure .

Result of Action

The molecular and cellular effects of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate are largely dependent on the specific context of the synthesis in which it is used. As a protecting group, it can enable complex organic synthesis by preventing unwanted reactions .

Action Environment

The action, efficacy, and stability of 2-(2-(Benzyloxy)ethoxy)ethyl methanesulfonate can be influenced by various environmental factors. For instance, it should be stored at 2-8°C in a sealed, dry environment . It should also be handled with appropriate protective equipment and kept away from fire sources and oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-PEG2-MS is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and methanesulfonic acid. The process typically involves the following steps:

    PEGylation: The initial step involves the reaction of PEG with benzyl alcohol to form benzyl-PEG.

    Methanesulfonation: The benzyl-PEG is then reacted with methanesulfonic acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG2-MS undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: These reactions can modify the benzyl group or the PEG chain.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-PEG derivatives, while oxidation reactions can produce benzyl alcohol derivatives .

Scientific Research Applications

Benzyl-PEG2-MS has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Utilized in the development of advanced materials and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-PEG3-Mes: Another PEG-based PROTAC linker with a longer PEG chain.

    Methanesulfonic acid 2-[2-(benzyloxy)ethoxy]ethyl ester: A similar compound with slight variations in the PEG chain length and functional groups

Uniqueness

Benzyl-PEG2-MS is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its ability to facilitate the degradation of target proteins makes it a valuable tool in various scientific research fields .

Properties

IUPAC Name

2-(2-phenylmethoxyethoxy)ethyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5S/c1-18(13,14)17-10-9-15-7-8-16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITMDLGZONISDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

MsCl (15.8 mL. 204 mmol) was added to a solution of 2-(2-(benzyloxy)ethoxy)ethanol (46) (25 g, 127 mmol) and Et3N (36 mL, 255 mmol) in DCM (180 mL) at 0° C., the reaction mixture was allowed to warm up to RT and stirred for 16 h. The reaction mixture was diluted with DCM (50 mL) and washed with water (2×50 mL), 1M HCl (aq.) (2×50 mL), the organic layer was dried (MgSO4), filtered and concentrated in vacuo to afford 2-(2-(benzyloxy)ethoxy)ethyl methanesulfonate (47) (35 g, 100%) as an orange oil: m/z 275 (M+H)+ (ES+). 1H NMR (400 MHz, CDCl3) δ: 7.37-7.27 (m, 5H), 4.55 (s, 2H), 4.40-4.37 (m, 2H), 3.78-3.76 (m, 2H), 3.71-3.68 (m, 2H), 3.64-3.62 (m, 2H), 3.02 (s, 3H).
Name
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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